molecular formula C6H13N3O B066519 N-methylpiperazine-1-carboxamide CAS No. 163361-25-9

N-methylpiperazine-1-carboxamide

Cat. No.: B066519
CAS No.: 163361-25-9
M. Wt: 143.19 g/mol
InChI Key: HPYONZVIPMACEZ-UHFFFAOYSA-N
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Description

N-methylpiperazine-1-carboxamide is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylpiperazine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with phosgene or its derivatives to introduce the carboxamide group. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound often involves the catalytic cyclodehydration of diethanolamine and methylamine. This process is carried out at high pressure (around 250 bar) and elevated temperatures (approximately 200°C) to achieve efficient conversion and high yield .

Chemical Reactions Analysis

Types of Reactions: N-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-methylpiperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

    N-methylpiperazine: A closely related compound with similar chemical properties but lacking the carboxamide group.

    Piperazine: The parent compound of N-methylpiperazine-1-carboxamide, widely used in pharmaceuticals and organic synthesis.

    N-ethylpiperazine: Another derivative with an ethyl group instead of a methyl group, exhibiting different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the methyl and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in drug discovery and development .

Biological Activity

N-Methylpiperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is derived from piperazine, a cyclic amine, with a methyl group attached to one nitrogen atom and a carboxamide functional group. This structure contributes to its pharmacological properties, including the ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. In particular, studies indicate that derivatives of N-methylpiperazine exhibit dual inhibition of MAO-B and acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative disorders like Alzheimer’s disease .
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and survival. For instance, research has highlighted its role as an inhibitor of the ERK5 pathway, which is implicated in cancer progression .
  • Carbonic Anhydrase Inhibition : Some derivatives have shown selective inhibitory action against carbonic anhydrases (CAs), which are important for maintaining acid-base balance in tissues and are targets for various therapeutic interventions .

Inhibitory Activities

The following table summarizes the inhibitory activities of selected N-methylpiperazine derivatives against key enzymes:

CompoundTarget EnzymeIC50 (µM)Selectivity Index
Compound 2bAChE2.265.92
Compound 2dAChE2.3810.38
Compound 2oBChE1.19-
Compound 2kMAO-B0.65-
Compound 2nMAO-B3.29-

These results indicate that certain derivatives possess potent inhibitory effects on AChE and MAO-B, highlighting their potential as multi-target inhibitors for Alzheimer's disease treatment .

Study on Neurodegenerative Disorders

In a recent study, researchers synthesized several N-methylpiperazine chalcone derivatives and evaluated their effects on neurodegenerative disease models. The findings demonstrated that these compounds not only inhibited MAO-B but also showed improved AChE inhibition compared to their non-methylated counterparts. This suggests that the methyl group enhances the pharmacological profile of these compounds, making them promising candidates for further development .

Cancer Research

Another study focused on the optimization of N-methylpiperazine derivatives as ERK5 inhibitors for cancer therapy. The research highlighted how modifications to the piperazine structure could lead to significant improvements in potency and selectivity against cancer cell lines, indicating a viable pathway for developing new cancer therapeutics .

Pharmacokinetic Properties

Pharmacokinetic studies predict that certain N-methylpiperazine derivatives exhibit favorable absorption characteristics, good blood-brain barrier permeability, and minimal interactions with cytochrome P450 enzymes. This suggests a potential for effective oral bioavailability and reduced risk of drug-drug interactions, making them suitable candidates for therapeutic use .

Properties

IUPAC Name

N-methylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c1-7-6(10)9-4-2-8-3-5-9/h8H,2-5H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYONZVIPMACEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470370
Record name N-methylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163361-25-9
Record name N-methylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpiperazine-1-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the solution of piperazine (3 g) in dichloromethane (30 ml) was addedmethyl isocyanate (2.16 ml) in an ice water bath with stirring. After 10 minutes the mixture was stirred at ambient temperature for 1 hour. The reaction mixture was evaporated in vacuo. The residue was diluted with acetonitrile (15 ml) and crystals were filtered off. The filtrate was evaporated in vacuo. To the residue was added xylene and the solvent was azeotropically removed in vacuo to give N-methyl-1-piperazinecarboxamide (2.43 g) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the solution of piperazine (3 g) in dichloromethane (30 ml) was added methyl isocyanate (2.16 ml) in an ice water bath with stirring. After 10 minutes the mixture was stirred at ambient temperature for 1 hour. The reaction mixture was evaporated in vacuo. The residue was diluted with acetonitrile (15 ml) and crystals were filtered off. The filtrate was evaporated in vacuo. To the residue was added xylene and the solvent was azeotropically removed in vacuo to give N-methyl-1-piperazinecarboxamide (2.43 g) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Palladium on carbon (300 mg, 10% by wt.) was placed under an inert atmosphere and suspended in EtOH (10 mL). A solution of 4-benzyl-piperazine-1-carboxylic acid methylamide (1.50 g, 6.43 mmol) dissolved in 2:1 v/v EtOH/THF (96 mL) was added. The reaction mixture was placed under H2 atmosphere (1 atmosphere pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite® and the solvent was concentrated in vacuo to give 916 mg (99%) of the title compound as clear oil. 1H-NMR (300 MHz, DMSO-d6) 6.30 (broad d, 1H), 3.15 to 3.12 (m, 5H), 2.59 to 2.55 (m, 4H), 2.53 (d, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
96 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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